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Introduction

2-Amino-5-iodonicotinonitrile is a highly functionalized heterocyclic building block of
significant interest in pharmaceutical research and development. Its unique structural features,
comprising a pyridine ring substituted with an amino, a cyano, and an iodo group, render it a
versatile precursor for the synthesis of a wide array of complex molecular architectures. The
electron-deficient nature of the pyridine ring, coupled with the reactivity of the amino and cyano
functionalities, allows for the construction of fused heterocyclic systems. Furthermore, the
iodine atom at the 5-position serves as a convenient handle for introducing molecular diversity
through various palladium-catalyzed cross-coupling reactions. This document provides detailed
application notes and experimental protocols for the use of 2-amino-5-iodonicotinonitrile as a
key intermediate in the synthesis of pharmaceutically active compounds, with a particular focus
on kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

2-Amino-5-iodonicotinonitrile is a pivotal intermediate in the synthesis of substituted
pyrido[2,3-d]pyrimidines, a class of bicyclic heterocycles that form the core structure of
numerous kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in
cell signaling pathways, and their dysregulation is implicated in a variety of diseases, including
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cancer and inflammatory disorders.[2][3] By serving as a scaffold, 2-amino-5-
iodonicotinonitrile enables the construction of molecules that can selectively bind to the ATP-
binding site of specific kinases, thereby inhibiting their activity.

One of the primary applications of this intermediate is in the synthesis of PIM-1 kinase
inhibitors. The PIM kinases are a family of serine/threonine kinases that are overexpressed in
various human cancers and are involved in the regulation of cell proliferation, survival, and
apoptosis.[1][2]

The general synthetic strategy involves two key transformations:

e Cyclization: The 2-amino and 3-cyano groups of the nicotinonitrile ring are utilized to
construct the pyrimidine ring of the pyrido[2,3-d]pyrimidine core.

e Cross-Coupling: The iodo group at the 5-position of the nicotinonitrile (which becomes the 7-
position of the pyrido[2,3-d]pyrimidine) is exploited for derivatization, most commonly through
Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl moieties.

Data Presentation
Table 1: Physicochemical Properties of 2-Amino-5-

lodonicotinonitrile
Property Value
Molecular Formula CeHalN3
Molecular Weight 245.02 g/mol
Appearance Off-white to pale yellow solid
Melting Point 195-200 °C
N Soluble in DMSO, DMF; sparingly soluble in
Solubility

methanol, ethanol

Table 2: Representative Yields for the Synthesis of a
PIM-1 Kinase Inhibitor Intermediate
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. Reagents
. Starting .
Step Reaction . Product and Yield (%)
Material .
Conditions
2- 2-Amino-5- I2, HIO3,
1 lodination Aminonicotin iodonicotinoni  H2SOa, H20, 85
onitrile trile 80 °C
7-lodo-4-
2-Amino-5- ) Formamide,
o ) ~__ chloropyrido[
2 Cyclization iodonicotinoni »3 POCIs, 180 70
trile o °C
d]pyrimidine
4-
7-(4- Methoxyphen
7-lodo-4- Methoxyphen  ylboronic
3 Suzuki chloropyrido[ yl)-4- acid,
Coupling 2,3- chloropyrido[ Pd(PPhs)a,
d]pyrimidine 2,3- K2COs,
d]pyrimidine Dioxane/Hz0,
90 °C

Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-iodonicotinonitrile

This protocol describes the direct iodination of 2-aminonicotinonitrile.

Materials:

2-Aminonicotinonitrile

lodine (12)

lodic acid (HIO3)

Deionized Water

Concentrated Sulfuric Acid (H2S0a)
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Sodium thiosulfate solution (10% wi/v)

Ammonium hydroxide solution (25% v/v)

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle with temperature control

Ice bath

Buchner funnel and filter paper

Procedure:

To a round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinonitrile (1.0
eq).

Carefully add a mixture of deionized water and concentrated sulfuric acid (4:1 v/v).
To the stirred suspension, add iodic acid (0.4 eq) followed by iodine (0.9 eq).

Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress
by TLC.

After completion, cool the reaction mixture to room temperature and then in an ice bath.

Slowly neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide
solution until the pH is approximately 8-9.

A precipitate will form. Stir the suspension for 30 minutes in the ice bath.

Collect the solid by vacuum filtration using a Buchner funnel.

Wash the filter cake with cold deionized water, followed by a small amount of 10% sodium
thiosulfate solution to remove any unreacted iodine, and finally with more cold deionized
water.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Dry the solid under vacuum to afford 2-amino-5-iodonicotinonitrile as an off-white to pale
yellow powder.

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine
Intermediate

This protocol outlines the cyclization of 2-amino-5-iodonicotinonitrile to form the core
heterocyclic structure, followed by a Suzuki-Miyaura cross-coupling reaction.

Part A: Synthesis of 7-lodo-4-chloropyrido[2,3-d]pyrimidine
Materials:

e 2-Amino-5-iodonicotinonitrile

o Formamide

e Phosphorus oxychloride (POCIs)

» Round-bottom flask with reflux condenser

e Heating mantle

e |[ce bath

Buchner funnel and filter paper

Procedure:

In a round-bottom flask, suspend 2-amino-5-iodonicotinonitrile (1.0 eq) in formamide (5.0
eq).

Heat the mixture to 180 °C and reflux for 2 hours.

Cool the reaction mixture to room temperature.

Carefully add phosphorus oxychloride (3.0 eq) dropwise while cooling in an ice bath.
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Heat the mixture to 110 °C and reflux for 2 hours.

Cool the reaction to room temperature and pour it carefully onto crushed ice.

Neutralize the solution with a saturated sodium bicarbonate solution.

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under
vacuum to yield 7-iodo-4-chloropyrido[2,3-d]pyrimidine.

Part B: Suzuki-Miyaura Coupling

Materials:

e 7-lodo-4-chloropyrido[2,3-d]pyrimidine

» Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
 Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a]
e Potassium carbonate (K2CO3)

e 1,4-Dioxane

o Deionized Water (degassed)

» Schlenk flask

 Inert atmosphere (Argon or Nitrogen)

Procedure:

e To a Schlenk flask, add 7-iodo-4-chloropyrido[2,3-d]pyrimidine (1.0 eq), the arylboronic acid
(1.2 eq), and potassium carbonate (2.0 eq).

e Add the palladium catalyst, Pd(PPhs)4 (0.05 eq).
o Evacuate the flask and backfill with an inert gas. Repeat this process three times.

e Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
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» Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring by TLC.
e Upon completion, cool the mixture to room temperature.
» Dilute with ethyl acetate and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-
4-chloropyrido[2,3-d]pyrimidine.

Visualization of Synthetic Pathways and Biological
Context

Synthesis of PIM-1 Kinase Inhibitor Intermediate

o Todination ) ) o Cyclization ) Suzuki Coupling
2-Aminonicotinonitrile 2-Amino-5-iodonicotinonitrile 7-lodo-4-chloropyrido[2,3-d]pyrimidine

Click to download full resolution via product page

Caption: Synthetic pathway from 2-aminonicotinonitrile to a key intermediate for PIM-1 kinase
inhibitors.
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General Workflow for Suzuki-Miyaura Coupling

Combine Reactants and Catalyst

Establish Inert Atmosphere

y
Add Degassed Solvent

\
Heat and Stir

:

Monitor Reaction (TLC/LC-MS)

eaction Complete

Aqueous Workup and Extraction

:

Purification (Chromatography)

Isolated Product

Click to download full resolution via product page

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
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Simplified PIM-1 Kinase Signaling Pathway
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Caption: The role of PIM-1 kinase in cell survival and proliferation, and the point of intervention
for inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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